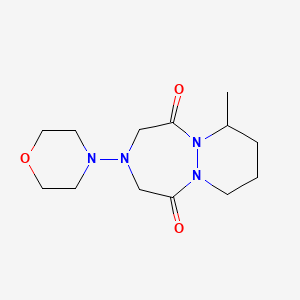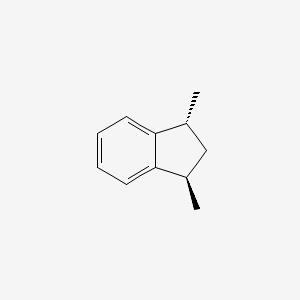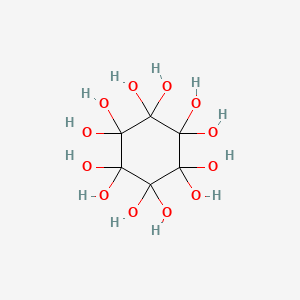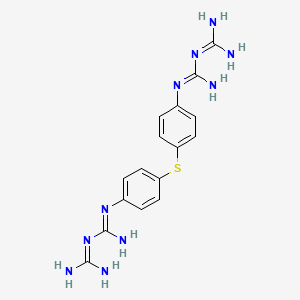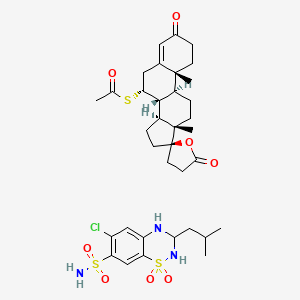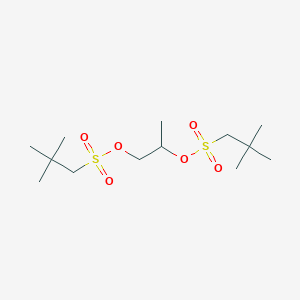
2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 402466 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in specific biochemical pathways and its utility in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 402466 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as:
Starting Material Preparation: The initial step involves preparing the starting materials, which are often commercially available chemicals.
Reaction Conditions: The reaction conditions, including temperature, pressure, and pH, are optimized to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 402466 is scaled up to meet demand. This involves using larger reactors and more efficient purification methods to produce the compound in bulk. The industrial process also emphasizes cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 402466 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 402466 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 402466 typically require specific reagents and conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to accelerate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction could produce a reduced form of the compound.
Wissenschaftliche Forschungsanwendungen
NSC 402466 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its role in cellular pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: NSC 402466 is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of NSC 402466 involves its interaction with specific molecular targets within cells. It may act by:
Binding to Enzymes: The compound can inhibit or activate enzymes, thereby affecting biochemical pathways.
Modulating Receptors: NSC 402466 may bind to cellular receptors, altering signal transduction pathways.
Influencing Gene Expression: The compound can affect the expression of certain genes, leading to changes in protein synthesis and cellular function.
Vergleich Mit ähnlichen Verbindungen
NSC 402466 can be compared with other similar compounds to highlight its uniqueness:
NSC 706744: Another compound with similar applications but different molecular targets.
NSC 725776 (Indimitecan): Known for its use in cancer research, with a distinct mechanism of action.
NSC 724998 (Indotecan): Shares some properties with NSC 402466 but has different therapeutic potentials.
Eigenschaften
CAS-Nummer |
7470-89-5 |
|---|---|
Molekularformel |
C13H28O6S2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C13H28O6S2/c1-11(19-21(16,17)10-13(5,6)7)8-18-20(14,15)9-12(2,3)4/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
QSHIXVVWISLKEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COS(=O)(=O)CC(C)(C)C)OS(=O)(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


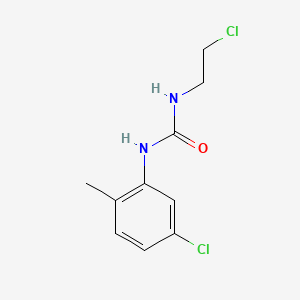

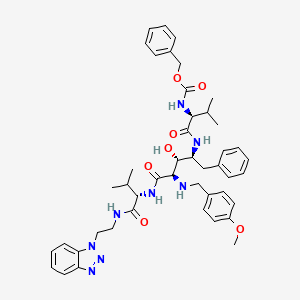
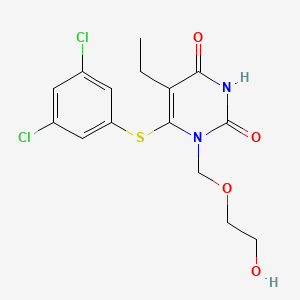
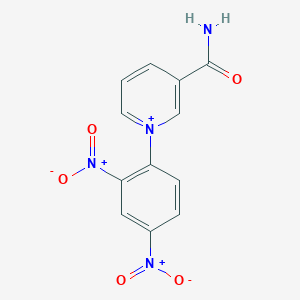
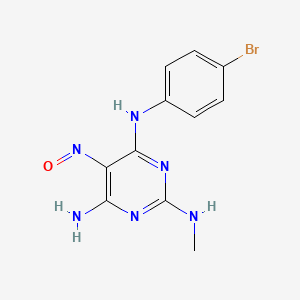
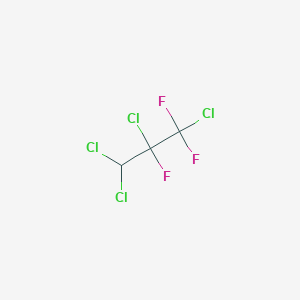

![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
